N-Methyl-1H-pyrazole-4-carboxamide

Beschreibung

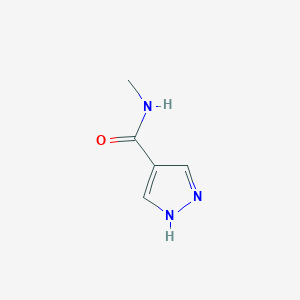

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHLCISBAUJJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 1h Pyrazole 4 Carboxamide and Its Derivatives

Foundational Synthetic Routes to Pyrazole-4-carboxamide Scaffolds

The synthesis of the pyrazole-4-carboxamide core is rooted in classical heterocyclic chemistry, primarily involving the construction of the pyrazole (B372694) ring from acyclic precursors. These foundational routes are characterized by their reliability and adaptability, providing a robust platform for further molecular elaboration.

Multi-step Reaction Sequences

The construction of pyrazole-4-carboxamide scaffolds is often achieved through well-defined, multi-step synthetic sequences. A common and pragmatic approach involves three main stages: the formation of the pyrazole ring, followed by functional group manipulations to introduce the carboxamide moiety. afinitica.com For instance, a typical sequence may begin with the synthesis of a pyrazole-4-carboxylate ester, which is then hydrolyzed to the corresponding carboxylic acid. This acid is subsequently activated, often by converting it to an acid chloride, and finally reacted with an appropriate amine to form the desired carboxamide. researchgate.net

An alternative multi-step strategy involves forming the pyrazole ring with a precursor to the carboxamide group already in place. For example, a nitro-substituted pyrazole can be synthesized first. The nitro group is then reduced to an amine, which is subsequently acylated to yield the final amide product. mdpi.com These sequential reactions allow for the purification of intermediates at each stage, ensuring high purity of the final product. The choice of sequence often depends on the availability of starting materials and the desired substituents on the final molecule.

Table 1: Example of a Multi-Step Synthetic Approach

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclocondensation | 1,3-Dicarbonyl compound + Hydrazine (B178648) derivative | Formation of the core pyrazole ring with an ester group at C4. |

| 2 | Hydrolysis | NaOH, then HCl | Conversion of the pyrazole-4-carboxylate ester to pyrazole-4-carboxylic acid. |

Cyclization and Condensation Strategies for Pyrazole Ring Formation

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a compound containing a hydrazine moiety and a 1,3-dielectrophilic species. chim.it The most classical and widely used method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound, such as a β-ketoester, with a hydrazine. hilarispublisher.comslideshare.net This reaction proceeds via condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Modern variations of this strategy employ a wide range of precursors to achieve highly substituted pyrazoles. Key strategies include:

Reaction with α,β-Unsaturated Carbonyl Compounds: Enones and enals can react with hydrazines in a cyclization process to form pyrazoles. beilstein-journals.orgmdpi.com

Condensation with Enaminones: Enaminones, generated from the condensation of 1,3-dicarbonyl compounds and dimethylformamide dimethyl acetal (DMFDMA), can undergo cyclization with hydrazines to furnish 1,4,5-substituted pyrazoles in a one-pot process. beilstein-journals.org

Vilsmeier-Haack Cyclization: The Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) can be used to achieve cyclization and formylation simultaneously. For example, the reaction of ketone hydrazones with the Vilsmeier reagent can yield pyrazole-4-carbaldehydes, which are versatile intermediates for carboxamide synthesis. mdpi.comresearchgate.net

These cyclization strategies are highly modular, allowing for the introduction of various substituents onto the pyrazole core by simply changing the starting materials. beilstein-journals.org

Advanced Synthesis of N-Methyl-1H-pyrazole-4-carboxamide Analogs

Building upon the foundational routes, the synthesis of specific analogs like this compound involves more advanced and targeted methodologies. These include the precise introduction of the N-methyl group, functionalization of the carboxamide moiety, and control over isomerism.

Introduction of the N-Methyl Group

The N-methyl group on the pyrazole ring can be introduced at different stages of the synthesis, offering flexibility to the synthetic design.

Direct Cyclization with Methylhydrazine: The most direct method is to use methylhydrazine as the hydrazine component during the initial ring-forming cyclocondensation reaction. google.com Reacting a suitable 1,3-dicarbonyl precursor with methylhydrazine directly yields the 1-methyl-1H-pyrazole scaffold. orientjchem.org This approach is efficient for creating the target N-methylated core in a single step.

Post-Cyclization N-Alkylation: Alternatively, the pyrazole ring can first be formed using unsubstituted hydrazine hydrate. This produces an NH-pyrazole, which can then be deprotonated with a base to form a pyrazole anion. Subsequent reaction with an alkylating agent, such as methyl iodide or dimethyl sulfate, introduces the methyl group onto the N1 position. mdpi.com This two-step method is advantageous when the desired 1,3-dicarbonyl precursor is sensitive to the conditions of direct cyclization with methylhydrazine or when a library of different N-alkylated analogs is desired from a common NH-pyrazole intermediate.

Table 2: Comparison of N-Methylation Strategies

| Method | Description | Starting Materials | Key Advantage |

|---|---|---|---|

| Direct Cyclization | The pyrazole ring is formed using methylhydrazine. | 1,3-Dicarbonyl precursor, Methylhydrazine | Step economy; direct formation of the N-methylated product. google.comorientjchem.org |

Carboxamide Group Functionalization

The carboxamide group at the C4 position is a critical feature of the target molecule and its derivatives. Its synthesis typically occurs after the pyrazole ring is established and involves standard peptide coupling or acylation reactions. The common precursor for this functionalization is a 1-methyl-1H-pyrazole-4-carboxylic acid or its corresponding ester.

The standard procedure involves converting the carboxylic acid into a more reactive acylating agent, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester. researchgate.netnih.gov This activated intermediate is then reacted with a primary or secondary amine to form the N-substituted carboxamide. A wide variety of amide derivatives can be synthesized by simply changing the amine component in this final step. mdpi.comnih.gov This modularity is crucial for creating libraries of analogs for structure-activity relationship studies. nih.gov

Stereoselective Synthesis and Isomer Control

When synthesizing substituted pyrazole derivatives, controlling regioselectivity and stereoselectivity is crucial. Regioselectivity becomes a key consideration during the initial cyclization step, especially when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like methylhydrazine. This reaction can potentially yield two different regioisomers. The reaction conditions, including solvent and temperature, can often be optimized to favor the formation of the desired isomer. Advanced analytical techniques, such as 1H-13C HMBC and 1H-15N HMBC NMR experiments, are essential for unambiguously determining the structure of the resulting regioisomers. mdpi.com

For derivatives with stereocenters or geometric isomers, stereoselective synthesis methods are employed. For instance, the creation of N-vinylated pyrazole analogs can be controlled to produce either the (E) or (Z) isomer. nih.gov Recent studies have shown that the stereochemical outcome of Michael addition reactions between pyrazoles and conjugated carbonyl alkynes can be switched by the presence or absence of a silver carbonate catalyst. nih.gov Ag₂CO₃-free conditions typically lead to the thermodynamically stable (E)-isomer, whereas the addition of the catalyst promotes the formation of the (Z)-isomer, likely through a coordination-guided mechanism. nih.gov Such control is vital for producing conformationally defined molecules.

Optimization of Synthetic Pathways for this compound Derivatives

The synthesis of this compound and its derivatives is a focal point of research due to their presence in pharmaceuticals and agrochemicals. researchgate.net Optimization of synthetic routes aims to improve yield, regioselectivity, and functional group tolerance, often employing advanced catalytic systems.

Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling, are powerful tools for the functionalization of the pyrazole core. The Suzuki-Miyaura coupling reaction is a highly efficient method for forming carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, and styryl groups onto the pyrazole ring. rsc.orgwikipedia.org

This reaction typically involves the coupling of an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of pyrazole derivatives, this method has been successfully applied to couple aryl halides with aryl boronic acids. nih.gov A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines, for instance, utilizes the Suzuki–Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids using the XPhos Pd G2 precatalyst. rsc.org

Recent advancements focus on developing more sustainable and efficient protocols. Microwave-assisted Suzuki reactions using novel pyridine-pyrazole/Pd(II) complex catalysts have been shown to be effective in aqueous media, aligning with the principles of Green Chemistry. nih.gov This approach not only accelerates the reaction but also allows for the use of environmentally benign solvents. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted biphenyls and polyolefins, which are important structural motifs in medicinal chemistry. wikipedia.orgnih.gov

Table 1: Examples of Suzuki Coupling Conditions for Pyrazole Derivatives

| Reactants | Catalyst (mol%) | Base | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|---|

| 4'-bromoacetophenone, phenylboronic acid | Pyridine-Pyrazole/Pd(II) Complex (0.1) | KOH | EtOH/H₂O | Microwave (60W) | High | nih.gov |

| 4-bromo-3,5-dinitro-1H-pyrazole, Aryl/heteroaryl boronic acids | XPhos Pd G2 | - | - | - | - | rsc.org |

The functionalization of the pyrazole ring can also be achieved through the use of organometallic reagents such as Grignard reagents. These reactions are crucial for introducing alkyl or aryl groups at specific positions of the pyrazole core, which can be otherwise difficult to functionalize. The reactivity of pyrazoles towards nucleophiles is generally low, but the introduction of suitable activating groups can facilitate such substitutions. chim.it

One reported method for the synthesis of a 4-vinylpyrazole derivative involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with the Grignard reagent methylmagnesium iodide. nih.gov This reaction proceeds via nucleophilic addition of the Grignard reagent to the aldehyde, forming a secondary alcohol, which is then dehydrated to yield the vinyl group. nih.gov This demonstrates the utility of Grignard reagents in modifying side chains attached to the pyrazole ring, thereby creating diverse derivatives.

Structural Characterization and Confirmation of Synthesized this compound Compounds

The unambiguous identification and structural confirmation of newly synthesized this compound compounds and their derivatives are accomplished using a combination of modern spectroscopic and crystallographic techniques. nih.govnih.gov

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are indispensable for elucidating the structure of pyrazole-carboxamide derivatives. nih.govnih.gov

In ¹H-NMR spectra, characteristic signals confirm the presence of key functional groups. For example, the amide CONH proton typically appears as a singlet in the downfield region between δ 10.94–10.76 ppm. nih.gov The proton on the pyrazole ring (C4-H or C5-H) gives a distinct singlet, for instance, at δ 7.99 ppm for a pyrazole proton. researchgate.net Methyl groups, such as the N-CH₃, also show characteristic singlet signals. ktu.eduthieme-connect.de

¹³C-NMR spectroscopy provides information about the carbon framework. Amide carbonyl carbons are typically observed in the range of δ 159.00–162.78 ppm, while ketone carbonyls, if present in a derivative, resonate further downfield at δ 191.07–191.23 ppm. nih.gov The carbon atoms of the pyrazole ring also show characteristic signals, for example, the C-4 carbon signal can appear around δ 110.1 ppm. ktu.edu

High-Resolution Mass Spectrometry (HR-ESI-MS) : This technique is used to accurately determine the molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula. nih.govktu.edunih.gov

Infrared (IR) Spectroscopy : IR spectra are used to identify the presence of specific functional groups. In pyrazole-carboxamide derivatives, characteristic stretching vibrations for the N-H group are observed in the range of 3224–3427 cm⁻¹. nih.gov The C=O stretching of the amide group is also a prominent feature. ktu.edu For derivatives containing other functionalities, such as sulfonamide groups, symmetric and asymmetric SO₂ stretching vibrations can be seen at 1144–1167 cm⁻¹ and 1320–1397 cm⁻¹, respectively. nih.gov

Table 2: Summary of Characteristic Spectroscopic Data for Pyrazole-4-Carboxamide Derivatives

| Technique | Functional Group | Characteristic Signal/Region | Source |

|---|---|---|---|

| ¹H-NMR | Amide (CONH) | δ 10.76 - 10.94 ppm (singlet) | nih.gov |

| Pyrazole Ring (CH) | δ 7.99 ppm (singlet) | researchgate.net | |

| ¹³C-NMR | Amide Carbonyl (C=O) | δ 159.00 - 162.78 ppm | nih.gov |

| Ketone Carbonyl (C=O) | δ 191.07 - 191.23 ppm | nih.gov | |

| Pyrazole Ring (C4) | δ ~110.1 ppm | ktu.edu | |

| IR | Amide/Amine (N-H) | 3224 - 3427 cm⁻¹ (stretching) | nih.gov |

The analysis of N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a derivative of the target compound, confirmed its structure through this method. nih.gov Similarly, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been determined, revealing that it crystallizes in the monoclinic space group P2/c with four molecules per unit cell. researchgate.net X-ray analysis of other complex pyrazole carboxamide derivatives has provided detailed insights into the planarity of the different ring systems and the intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. cardiff.ac.uk This information is crucial for understanding structure-activity relationships in medicinal chemistry.

Biological Activities and Efficacy Studies of N Methyl 1h Pyrazole 4 Carboxamide Derivatives

Antifungal Research on N-Methyl-1H-pyrazole-4-carboxamide Analogs

The pyrazole (B372694) carboxamide scaffold is a cornerstone in the development of modern fungicides, particularly those that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govnih.govfrontiersin.org These compounds interfere with the mitochondrial respiratory chain in fungi, a mechanism that has proven effective for crop protection. nih.gov A number of commercial fungicides, including Bixafen, Fluxapyroxad, and Pydiflumetofen, feature this core structure, underscoring its importance in agriculture. nih.govnih.gov

In Vitro Mycelia Growth Inhibition Assays

In vitro screening is a fundamental step in evaluating the antifungal potential of new chemical entities. The mycelial growth inhibition assay is a standard method used to determine the efficacy of compounds against a panel of phytopathogenic fungi.

Numerous studies have synthesized novel series of this compound analogs and tested their ability to inhibit fungal growth. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated moderate to excellent activity against seven types of plant-pathogenic fungi. nih.gov In one study, twenty-seven new pyrazole carboxamides were synthesized and showed excellent inhibition at a concentration of 50 mg/L against a wide range of fungi. nih.gov

Specific findings from these assays include:

N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (Compound 9m) exhibited higher antifungal activity against seven tested phytopathogenic fungi than the commercial fungicide boscalid. nih.gov

Compounds 6a , 6b , and 6c from a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed over 50% inhibition against Gibberella zeae at 100 µg/mL. mdpi.com

The isoxazolol pyrazole carboxylate 7ai was found to have an EC₅₀ value of 0.37 μg/mL against Rhizoctonia solani, which was more potent than the control, carbendazol. nih.gov

In a study targeting succinate dehydrogenase, compounds U12 and U22 showed potent in vitro activity against Sclerotinia sclerotiorum, with EC₅₀ values of 4.17 ± 0.46 μg·mL⁻¹ and 0.94 ± 0.11 μg·mL⁻¹, respectively. nih.gov These were comparable to the commercial fungicides bixafen and fluxapyroxad. nih.gov

Compound Y13 , a 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative, displayed excellent broad-spectrum activity, with EC₅₀ values of 13.1 mg/L against G. zeae, 14.4 mg/L against Botryosphaeria dothidea, and 13.3 mg/L against Fusarium prolifeatum. researchgate.net

The following table summarizes the in vitro antifungal activity of selected this compound derivatives from various studies.

| Compound | Target Fungus | Activity (EC₅₀ in µg/mL) | Reference |

| SCU2028 | Rhizoctonia solani | 0.022 | nih.gov |

| 5e | Rhizoctonia solani | 0.039 | nih.gov |

| 7ai | Rhizoctonia solani | 0.37 | nih.gov |

| U22 | Sclerotinia sclerotiorum | 0.94 | nih.gov |

| U12 | Sclerotinia sclerotiorum | 4.17 | nih.gov |

| 6b | Gibberella zeae | 81.3 | mdpi.com |

| 6b | Fusarium oxysporum | 97.8 | mdpi.com |

In Vivo Antifungal Efficacy in Plant Pathosystems

Following promising in vitro results, compounds are often advanced to in vivo testing to evaluate their efficacy in a more realistic biological context, such as on detached leaves or in whole-plant assays. These studies provide crucial data on the protective and curative activities of the compounds.

Several this compound derivatives have demonstrated significant in vivo antifungal effects:

Compound SCU2028 showed good antifungal activity against rice sheath blight, caused by Rhizoctonia solani, in both pot tests and field trials. nih.gov

In detached leaf assays, compound 5e was able to effectively suppress the growth of R. solani. nih.gov

Compounds U12 and U22 possessed excellent preventative efficacy against Sclerotinia sclerotiorum at a concentration of 200 μg·mL⁻¹, with inhibition rates of 80.6% and 89.9%, respectively. nih.gov The efficacy of U22 was comparable to the commercial fungicide pydiflumetofen. nih.gov

The derivative T6 showed in vivo protective and curative activities of 81.5% and 43.0%, respectively, at 40 mg/L against rice infected with Nigrospora oryzae. researchgate.net

Compound Y13 exhibited a protective activity of 50.65% against G. zeae at a concentration of 100 mg/L. researchgate.net

Evaluation Against Specific Phytopathogenic Fungi

Research on pyrazole carboxamides has often targeted some of the most destructive plant pathogens, leading to the development of highly effective and sometimes specialized fungicides.

Rhizoctonia solani : This soil-borne pathogen causes significant diseases like rice sheath blight and black scurf on potatoes. nih.gov Numerous pyrazole carboxamide derivatives have been optimized for activity against R. solani. Compound SCU2028 was found to be equivalent to the commercial fungicide thifluzamide, with an EC₅₀ value of 0.022 mg/L. nih.gov Another study identified compound 5e as having an even more potent EC₅₀ of 0.039 μg/mL against R. solani, which was approximately 20-fold better than boscalid and 4-fold more potent than fluxapyroxad. nih.gov The isoxazolol pyrazole carboxylate 7ai also showed strong activity against R. solani, with an EC₅₀ of 0.37 μg/mL. nih.gov

Sclerotinia sclerotiorum : This fungus causes white mold, a devastating disease affecting a wide range of crops. Several novel pyrazole-4-carboxamide derivatives have shown remarkably high in vitro activity against this pathogen. nih.gov Compounds U12 and U22 were particularly effective, with EC₅₀ values of 4.17 and 0.94 μg·mL⁻¹, respectively. nih.gov Furthermore, these compounds demonstrated excellent in vivo preventative efficacy on rapeseed leaves infected with S. sclerotiorum. nih.gov

Pythium aphanidermatum : This oomycete is a common cause of damping-off and root rot in various crops. Some 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives have exhibited excellent antifungal activity against P. aphanidermatum. nih.gov

Broad-Spectrum Biological Activity Investigations

Beyond their well-established role in agriculture, pyrazole-containing compounds have been explored for a wide range of pharmacological applications. The versatile pyrazole moiety is a key component in several commercially available drugs and serves as a lead structure in the development of new therapeutic agents. nih.govglobalresearchonline.net

Anti-inflammatory Properties

The pyrazole nucleus is a recognized scaffold for anti-inflammatory agents, with well-known drugs like celecoxib functioning as potent COX-2 inhibitors. nih.govnih.gov Research has shown that novel this compound derivatives also possess anti-inflammatory potential.

In one study, a series of newly synthesized pyrazole derivatives were screened for anti-inflammatory activity. nih.gov Compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (compound 4) was found to have better anti-inflammatory activity than the standard drug, Diclofenac sodium. nih.gov This highlights the potential for developing new anti-inflammatory drugs based on this chemical scaffold. nih.gov The anti-inflammatory activity of pyrazole analogs is often attributed to their interaction with the cyclooxygenase-2 (COX-2) active site. nih.gov

Antimicrobial Efficacy (Antibacterial, Antiviral)

The antimicrobial spectrum of pyrazole carboxamide derivatives extends to bacteria and viruses.

Antibacterial Activity: Several studies have documented the antibacterial properties of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. japsonline.comjapsonline.com

A series of pyrazole analogues demonstrated that compound 3 was highly active against the Gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL), while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov

In another study, novel pyrazole-4-carboxamide derivatives were tested against various bacterial strains. japsonline.com Compound 5k was the most potent against Gram-negative bacteria, showing activity equivalent to the standard drug neomycin at a higher concentration. japsonline.com Compounds 5a , 5i , and 5j showed potent activity against fungal strains and Mycobacterium tuberculosis. japsonline.com

The table below presents the Minimum Inhibitory Concentration (MIC) for selected antibacterial pyrazole derivatives.

| Compound | Target Bacterium | Activity (MIC) | Reference |

| Compound 3 | Escherichia coli | 0.25 µg/mL | nih.gov |

| Compound 4 | Streptococcus epidermidis | 0.25 µg/mL | nih.gov |

Antiviral Activity: The antiviral potential of this compound derivatives is an emerging area of research.

A series of novel pyrazolecarbamide derivatives containing a sulfonate moiety were synthesized and evaluated for their antiviral activities using the half-leaf blight spot method. frontiersin.orgnih.gov

In a broad screening, N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were evaluated against a large panel of RNA and DNA viruses. frontiersin.org Several of these derivatives were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org

More recently, hydroxyquinoline-pyrazole candidates were investigated as potential antiviral agents against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org The results revealed promising antiviral activity, highlighting their potential as selective therapeutic agents against these viruses. rsc.org

Anticancer Potential

The pyrazole scaffold is a recognized pharmacophore in the development of anticancer agents, and its derivatives, including this compound analogues, have been investigated for their cytotoxic effects against various cancer cell lines. nih.gov These compounds often exert their effects by inhibiting key proteins involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs). noveltyjournals.com

One study explored a series of 1,3,4-trisubstituted pyrazole-carboxamide derivatives and found significant inhibitory effects on CDK2. noveltyjournals.com Compound V, a notable derivative from this series, demonstrated a potent inhibitory concentration (IC₅₀) of 25 nM against CDK2 and effectively suppressed the growth of H460 (lung), MCF-7 (breast), and A549 (lung) cancer cell lines with IC₅₀ values ranging from 0.75 µM to 4.21 µM. noveltyjournals.com Other synthesized 1,3,4-trisubstituted pyrazoles, designated VIa and VIb, also showed strong anticancer effects against HepG2 (liver), UO-31 (renal), and HCT116 (colon) cancer cell lines, with IC₅₀ values in the low micromolar range. noveltyjournals.com Further investigation revealed that these compounds induced cell cycle arrest at the G2/M phase and apoptosis in HepG2 cells, inhibiting CDK1 activity. noveltyjournals.com

Another research effort focused on N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide derivatives. nih.gov Among these, compound 140 was particularly effective against the H460 lung cancer cell line, showing an IC₅₀ value of 0.15 µM. nih.gov Additionally, a series of pyrazole carbaldehyde derivatives were designed as potential PI3 kinase inhibitors, with compound 43 exhibiting excellent cytotoxicity against MCF7 breast cancer cells (IC₅₀ of 0.25 μM), which was more potent than the standard drug doxorubicin (IC₅₀ of 0.95 μM). nih.gov

| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings (IC₅₀ Values) | Reference(s) |

| Pyrazole-carboxamide derivative (Compound V) | H460, MCF-7, A549 | 0.75 µM - 4.21 µM | noveltyjournals.com |

| 1,3,4-Trisubstituted pyrazole (VIa) | HCT116, UO-31, HepG2 | 1.5 µM, 2.0 µM, 1.8 µM, respectively | noveltyjournals.com |

| 1,3,4-Trisubstituted pyrazole (VIb) | HCT116, UO-31, HepG2 | 1.2 µM, 1.8 µM, 1.5 µM, respectively | noveltyjournals.com |

| N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide (Compound 140) | H460 | 0.15 µM | nih.gov |

| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 | 0.25 µM | nih.gov |

Herbicidal Activity Assessments

In the field of agriculture, pyrazole amide derivatives have been synthesized and tested for their potential as herbicides. Studies have evaluated their ability to inhibit the growth of various weed species.

In one study, a series of eight pyrazole amide derivatives were synthesized and evaluated. cabidigitallibrary.org The results indicated that at a concentration of 200 mg/L, compound 5e showed significant growth inhibition against both the root (82%) and stem (57%) of Brassica campestris. cabidigitallibrary.org Another compound from the same series, 5g , exhibited 83% growth inhibition against the roots of B. campestris, 56% against Amaranthus retroflexus, and 60% against Digitaria sanguinalis. cabidigitallibrary.org These activities were noted as being superior to the commercial herbicide atrazine under the same conditions. cabidigitallibrary.org

Further research into novel pyrazole derivatives containing phenylpyridine moieties also revealed moderate herbicidal activities. Compounds 6a and 6c from this series demonstrated 50% inhibition against Echinochloa crus-galli in post-emergence treatments at an application rate of 150 g a.i./hm², which was slightly better than the commercial herbicide pyroxasulfone. nih.gov

| Compound | Target Weed Species | Concentration/Rate | Growth Inhibition (%) | Reference(s) |

| 5e | Brassica campestris (Root) | 200 mg/L | 82% | cabidigitallibrary.org |

| 5e | Brassica campestris (Stem) | 200 mg/L | 57% | cabidigitallibrary.org |

| 5g | Brassica campestris (Root) | 200 mg/L | 83% | cabidigitallibrary.org |

| 5g | Amaranthus retroflexus (Root) | 200 mg/L | 56% | cabidigitallibrary.org |

| 5g | Digitaria sanguinalis (Root) | 200 mg/L | 60% | cabidigitallibrary.org |

| 6a | Echinochloa crus-galli | 150 g a.i./hm² | 50% | nih.gov |

| 6c | Echinochloa crus-galli | 150 g a.i./hm² | 50% | nih.gov |

Antitubercular Activity Studies

Derivatives of pyrazole-4-carboxamide have shown significant promise as antitubercular agents, with numerous studies reporting their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

A study evaluating a series of novel pyrazole carboxamide derivatives (5a–5m) against the Mtb H37Rv strain found several compounds with potent activity. japsonline.com Compound 5e was particularly effective with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL. Compounds 5g and 5m also showed significant activity with an MIC of 6.25 µg/mL, while compound 5h had an MIC of 12.5 µg/mL. japsonline.com

In another research effort, 1,3-substituted pyrazole-containing carboxamide derivatives were synthesized and evaluated as potential anti-TB agents. researchgate.net A lead compound from this series demonstrated potent activity with an MIC of 0.06 μg/mL. Structural optimization led to a derivative that was equipotent (MIC of 0.03 μg/mL) against both drug-susceptible and drug-resistant Mtb strains. researchgate.net

Furthermore, the synthesis of pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids yielded compounds with excellent antitubercular activity. nih.gov Compounds 9k and 9o were found to be highly potent against the H37Rv strain, with an MIC of 12.5 µg/mL and 98-99% inhibition, which was superior to the standard drug rifampicin (MIC = 40 µg/mL). nih.gov

| Compound/Derivative Series | Mtb Strain | Key Findings (MIC) | Reference(s) |

| Pyrazole carboxamide (5e ) | H37Rv | 3.12 µg/mL | japsonline.com |

| Pyrazole carboxamide (5g , 5m ) | H37Rv | 6.25 µg/mL | japsonline.com |

| Pyrazole carboxamide (5h ) | H37Rv | 12.5 µg/mL | japsonline.com |

| 1,3-Substituted pyrazole carboxamide | H37Rv | 0.06 µg/mL | researchgate.net |

| Optimized 1,3-Substituted pyrazole carboxamide | Drug-Susceptible & Drug-Resistant Mtb | 0.03 µg/mL | researchgate.net |

| Pyrazolylpyrazoline hybrid (9k , 9o ) | H37Rv | 12.5 µg/mL | nih.gov |

| Pyrazolylpyrazoline hybrid (9l , 9p ) | H37Rv | 25 µg/mL | nih.gov |

Nematicidal Activity against Plant-Parasitic Nematodes

Plant-parasitic nematodes, such as the root-knot nematode Meloidogyne incognita, cause significant damage to crops worldwide. Pyrazole-4-carboxamide derivatives have been investigated as a chemical control method.

A series of novel 2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and showed moderate control efficacy against tomato root-knot nematode disease caused by M. incognita. researchgate.netepa.govscite.ai Similarly, research on 1,2,4-oxadiazole derivatives containing amide fragments also identified compounds with potent nematicidal properties. nih.gov Compound F11 from this series demonstrated excellent activity against M. incognita at a concentration of 200 µg/mL, achieving a corrected mortality rate of 93.2%, which surpassed that of the commercial nematicide tioxazafen. nih.gov

| Compound/Derivative Series | Target Nematode | Concentration | Efficacy | Reference(s) |

| 2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide series | Meloidogyne incognita | Not specified | Moderate control efficacy | researchgate.netepa.govscite.ai |

| 1,2,4-Oxadiazole derivative (F11 ) | Meloidogyne incognita | 200 µg/mL | 93.2% corrected mortality | nih.gov |

Anti-Tobacco Mosaic Virus (TMV) Activity

The Tobacco Mosaic Virus (TMV) is a destructive plant pathogen causing significant economic losses in agriculture. plos.orgmdpi.com Pyrazole amide derivatives have emerged as a promising class of antiviral agents to combat TMV.

A study involving a series of novel pyrazole amide derivatives (3a–3p) targeting the TMV coat protein showed that all compounds possessed activity against TMV at a concentration of 500 µg/mL. mdpi.comnih.gov The bioassay results revealed curative rates ranging from 22.6% to 86.5%. mdpi.com Compound 3p was the most potent, exhibiting slightly higher activity than the commercial agent ningnanmycin. mdpi.comnih.gov Molecular docking studies suggested that the pyrazole amide moiety of compound 3p fits securely into the binding sites of the TMV coat protein. mdpi.comnih.gov

| Compound/Derivative Series | Concentration | Activity Type | Efficacy (Curative Rate %) | Reference(s) |

| Pyrazole amides (3a–3o ) | 500 µg/mL | Curative | 22.6% - 75.1% | mdpi.com |

| Pyrazole amide (3p ) | 500 µg/mL | Curative | 86.5% | mdpi.com |

| Ningnanmycin (Control) | 500 µg/mL | Curative | 85.3% | mdpi.com |

Mechanisms of Action Elucidation for N Methyl 1h Pyrazole 4 Carboxamide Derivatives

Inhibition of Mitochondrial Respiration Chain

The primary mode of action for N-Methyl-1H-pyrazole-4-carboxamide derivatives is the disruption of the mitochondrial electron transport chain, a critical pathway for cellular energy production in fungi.

Succinate (B1194679) Dehydrogenase (Complex II) as a Primary Target

At the heart of their fungicidal activity lies the potent and specific inhibition of succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain. nih.govresearchgate.netacs.org Numerous studies have identified SDH as the primary target for this class of compounds. nih.govresearchgate.netacs.org By binding to the active site of SDH, these derivatives block the oxidation of succinate to fumarate, thereby interrupting the flow of electrons to the ubiquinone pool and crippling the cell's energy-generating capacity.

Molecular docking studies have further illuminated the interaction between these inhibitors and the SDH enzyme, revealing that hydrophobic interactions are a primary driving force for binding. For instance, the fluorine atom on the pyrazole (B372694) ring of some derivatives can form dipolar interactions, enhancing the van der Waals forces between the compound and the enzyme. acs.org The efficacy of this inhibition is demonstrated by the low IC₅₀ values of certain derivatives against porcine SDH, with some compounds showing significantly greater potency than established fungicides like fluxapyroxad. acs.org

A study on a novel pyrazole carboxamide, SCU2028, found its inhibitory activity against SDH to be 45-fold higher than that of bixafen. nih.gov This potent inhibition of a key metabolic enzyme underscores its central role in the fungicidal mechanism.

| Compound/Derivative | Target Organism/Enzyme | Measurement | Value | Reference |

| N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (Ip) | Fusarium graminearum | EC₅₀ | 0.93 µg/mL | nih.gov |

| N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22) | Sclerotinia sclerotiorum | EC₅₀ | 0.94 ± 0.11 µg·mL⁻¹ | researchgate.net |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivative (7s) | Porcine SDH | IC₅₀ | 0.014 µM | acs.org |

| N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) | Rhizoctonia solani | EC₅₀ | 0.022 mg/L | nih.gov |

| N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) | Rhizoctonia solani | IC₅₀ | 7.48 mg L⁻¹ | nih.gov |

Effects on Mitochondrial Membrane Potential (MMP)

The inhibition of the mitochondrial respiratory chain by this compound derivatives leads to a significant decrease in the mitochondrial membrane potential (MMP). nih.gov The MMP is a critical component of energy storage and is essential for ATP synthesis. A study on the compound SCU2028 demonstrated its ability to lower the MMP in Rhizoctonia solani. nih.gov This reduction in MMP is a direct consequence of the disrupted electron flow and proton pumping, further highlighting the mitochondrial dysfunction induced by these compounds.

Impact on Oxidative Phosphorylation Pathways

By targeting Complex II, this compound derivatives have a profound impact on the entire oxidative phosphorylation pathway. nih.gov The inhibition of SDH disrupts the transfer of electrons to ubiquinone, which in turn affects the subsequent complexes in the electron transport chain. Proteomic analysis of R. solani treated with a pyrazole carboxamide derivative revealed differentially expressed proteins involved in the TCA cycle and oxidative phosphorylation pathways. nih.gov Interestingly, these studies suggest that while Complex II is the primary target, Complex IV (cytochrome oxidase) may also be affected, indicating a broader disruption of the respiratory process. nih.gov

Cellular and Subcellular Modulations by this compound Analogs

Fungal Cell Wall and Membrane Integrity Disruption

Treatment with this compound analogs can lead to the destruction of fungal cell walls and membranes. nih.gov Scanning and transmission electron microscopy have shown that these compounds can cause the leakage of intracellular contents. nih.gov Another study on a different pyrazole derivative, I8, also suggested that it may act on the synthesis of cell walls. nih.gov This loss of structural integrity is a critical factor contributing to the fungicidal effect.

Alterations in Mitochondrial Morphology

In addition to the functional impairment of mitochondria, this compound derivatives also induce significant changes in their physical structure. nih.gov Electron microscopy studies have revealed that treatment with these compounds results in an increased number of mitochondria with abnormal morphology in fungal cells. nih.gov This suggests a cellular stress response to the energy crisis, where the cell may attempt to compensate for the dysfunctional mitochondria by producing more, albeit malformed, organelles. Another study noted that a derivative could significantly increase the mitochondrial number in mycelia cytoplasm. figshare.com

| Compound/Derivative | Target Organism | Observed Morphological Changes | Reference |

| N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) | Rhizoctonia solani | Destruction of cell walls/membranes, leakage of contents, increased number of mitochondria with abnormal morphology. | nih.gov |

| Pyrazole-4-carboxamide derivative (E1) | Rhizoctonia solani | Reduced mycelial density, significantly increased mitochondrial number in mycelia cytoplasm. | figshare.com |

| Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8) | Phytophthora infestans | Potential action on cell wall synthesis, blockage of nutritional transportation leading to cell senescence. | nih.gov |

Interaction with Biological Receptors and Enzyme Activities

Derivatives of this compound have been investigated for their interactions with various biological receptors and their influence on enzyme activities, revealing a range of biological targets. A significant body of research has focused on their potential as enzyme inhibitors.

Notably, a novel series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. acs.org SDH is a crucial enzyme in both the citric acid cycle and the electron transport chain, making it a key target for fungicides. Enzymatic activity testing revealed that certain derivatives exhibit strong inhibitory action against SDH. acs.org For instance, molecular docking studies suggest that these compounds can fit within the enzyme's binding pocket, where the carboxamide portion can form hydrogen bonds and the phenyl ring can engage in π–π interactions, effectively blocking its function. acs.org

The broader class of pyrazole carboxamides has demonstrated inhibitory activity against a variety of other enzymes. Compounds containing pyrazole structures with nitrogen and amide linkages have been shown to inhibit human alkaline phosphatase activity. mdpi.com Other research has pointed to pyrazole derivatives as potential inhibitors of angiotensin-converting enzyme (ACE) and monoamine oxidase B (MAO-B). nih.gov

Furthermore, pyrazole-carboxamide derivatives have been designed and synthesized to act as kinase inhibitors, which are critical regulators of cell signaling. Specific derivatives have shown potent inhibitory activity against fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov The incorporation of a pyrimidine-fused heterocycle at the pyrazole core was found to be critical for this dual inhibition. nih.gov Other studies have developed quinazoline (B50416) derivatives featuring a 1-methyl-1H-pyrazol-4-yl group that selectively inhibit Aurora kinase B, another key protein in cell cycle regulation. nih.gov

In the context of antifungal applications, various N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have shown moderate to good activity against several plant pathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.govmdpi.com This antifungal action is predicated on the interaction with and inhibition of essential fungal enzymes or receptors.

Proteomic and Molecular Profiling Studies

To understand the broader physiological impact of this compound derivatives beyond a single target, proteomic and molecular profiling studies are employed. These advanced analytical techniques allow for a global view of how a compound alters protein expression and affects cellular pathways within an organism.

Label-free quantitative proteomics is a powerful and increasingly popular method for identifying and quantifying changes in a proteome following chemical exposure. proteomexchange.org This technique compares the abundance of thousands of proteins between treated and control samples without the need for expensive isotopic labels. nih.govmdpi.com The workflow typically involves protein extraction from the cells or tissues of the treated organism, followed by enzymatic digestion into peptides. frontiersin.org These peptide mixtures are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The resulting data allows for the identification of individual proteins and the relative quantification of their expression levels across different samples. nih.gov This approach provides a highly reproducible and accurate snapshot of the cellular response to a compound, enabling the identification of potentially thousands of quantifiable proteins. proteomexchange.orgfrontiersin.org

The primary output of a label-free quantitative proteomic analysis is the identification of differentially expressed proteins (DEPs)—proteins that are significantly up- or down-regulated in treated samples compared to controls. nih.govfrontiersin.org For example, a study on goat breeds identified 41 differentially abundant proteins from a total of 2093 characterized proteins, highlighting the method's ability to pinpoint key changes. mdpi.com

Once the list of DEPs is generated, bioinformatic analysis is used to map these proteins to specific biological functions and physiological pathways. mdpi.com This step is crucial for translating a list of proteins into a mechanistic understanding of the compound's effects. By analyzing which pathways are enriched with DEPs, researchers can infer the compound's mode of action. For instance, if many proteins involved in the mitochondrial electron transport chain are down-regulated, it strongly suggests that the compound disrupts cellular respiration. This systems-level view is essential for discovering novel targets and understanding the full biological consequences of the compound's activity.

Following the identification of potential protein targets through proteomic studies or rational drug design, specific enzyme activity assays are conducted for validation. In the case of this compound derivatives, a key target identified is the mitochondrial enzyme succinate dehydrogenase (SDH or Complex II). acs.org

Research into a series of 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives demonstrated their potent inhibitory effect on SDH. acs.org The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half, was determined for several compounds. The results showed that some derivatives had significantly greater inhibitory potency than existing commercial fungicides, highlighting their potential for development. acs.org

Below is a table summarizing the SDH enzymatic activity for selected pyrazole-4-carboxamide derivatives compared to the commercial fungicide penthiopyrad.

Table 1: Inhibitory Activity (IC₅₀) of Selected Pyrazole-4-Carboxamide Derivatives against Succinate Dehydrogenase (SDH) Data sourced from a study on phytopathogenic fungi. acs.org

| Compound | IC₅₀ (µg/mL) |

| Derivative 4c | 12.5 |

| Derivative 5f | 135.3 |

| Derivative 7f | 6.9 |

| Penthiopyrad (Reference) | 223.9 |

The data clearly indicates that derivatives 4c and particularly 7f are substantially more potent inhibitors of SDH than the reference compound penthiopyrad, validating SDH as a primary molecular target for this class of chemicals. acs.org

Structure Activity Relationship Sar Studies and Rational Design Principles

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal and agrochemical research. It seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pyrazole (B372694) derivatives, 2D and 3D-QSAR models have been instrumental in designing novel compounds with enhanced inhibitory activity against various biological targets, such as the epidermal growth factor receptor (EGFR) kinase. nih.gov

Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a 3D-QSAR technique that combines the strengths of topomer technology (which defines molecular shapes) and CoMFA (which correlates molecular fields with biological activity). This method is particularly advantageous for its speed and ability to generate predictive models without the need for manual molecular alignment. In studies of various inhibitor classes, Topomer CoMFA has been successfully used to construct models that predict the biological activity of new compounds. imist.maresearchgate.net For a series of inhibitors, a Topomer CoMFA model is built by systematically breaking each molecule into fragments and analyzing their steric and electrostatic fields. The resulting model can then be used to predict the activity of newly designed compounds, guiding further synthesis and optimization. imist.maresearchgate.net For instance, in the development of B-Raf inhibitors based on a purinylpyridine core, a Topomer CoMFA model yielded a cross-validated q² value of 0.663 and a non-cross-validated r² value of 0.967, indicating a robust and predictive model. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of SAR, DFT calculations provide deep insights into a molecule's electronic properties, such as the distribution of electron density, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These properties are crucial for understanding how a molecule will interact with its biological target. globalresearchonline.net By optimizing the molecular geometry and calculating these electronic parameters, researchers can explain the reactivity, stability, and potential interactions of pyrazole-carboxamide derivatives. This information helps in rationalizing observed SAR trends and predicting how structural modifications will affect the electronic profile of the molecule and, consequently, its biological function. globalresearchonline.net

Impact of Substituent Modifications on Biological Efficacy

The biological activity of N-Methyl-1H-pyrazole-4-carboxamide derivatives is highly sensitive to the nature and position of various substituents. Medicinal chemistry efforts have focused on systematically modifying three key regions of the scaffold: the pyrazole ring, the N-methyl group, and the carboxamide linker with its N-substituents. nih.gov

The substitution pattern on the pyrazole ring is a critical determinant of biological activity. The introduction of different chemical groups at positions 3 and 5 of the ring can significantly modulate potency and selectivity. For example, in a series of pyrazole-based inhibitors of meprin α and β, introducing a methyl or benzyl group at the 3(5)-position led to a decrease in inhibitory activity compared to an unsubstituted phenyl group. nih.gov Conversely, a cyclopentyl moiety at the same position resulted in similar activity, suggesting that the size and lipophilicity of the substituent are key factors. nih.gov

Furthermore, the electronic properties of these substituents play a significant role. In a series of pyrazole sulfonamides, replacing a 5-methyl group with an electron-withdrawing trifluoromethyl group resulted in a drop in efficacy, while an electron-donating methoxy group in the 3-position led to a complete loss of activity. acs.org These findings indicate that a delicate balance of steric and electronic factors on the pyrazole ring is necessary for optimal biological function.

Table 1: Impact of Pyrazole Ring Substituents on Meprin Inhibition

| Compound ID | R3/R5 Substituent | Meprin α Ki (nM) | Meprin β Ki (nM) |

|---|---|---|---|

| 7a | Phenyl | 5.8 | 39 |

| 14a | Methyl | 390 | 1700 |

| 14b | Benzyl | 140 | 170 |

Data sourced from a study on meprin inhibitors, illustrating the effect of substitutions at the 3 and 5 positions of the pyrazole core. nih.gov

The substituent at the N1 position of the pyrazole ring directly influences how the molecule orients itself within a receptor's binding pocket. The presence and nature of this group can either be beneficial or detrimental to activity. For instance, in the development of meprin inhibitors, the introduction of an N-methyl group onto the pyrazole ring of a 3,5-diphenylpyrazole derivative resulted in a 4- to 6-fold decrease in activity against both meprin α and meprin β compared to the unsubstituted (N-H) analogue. nih.gov This suggests that the N-H may act as a crucial hydrogen bond donor in the binding interaction, an interaction that is lost upon methylation. acs.org However, in other chemical series targeting different biological pathways, such as certain anthelmintic 1-methyl-1H-pyrazole-5-carboxamides, the N-methyl group is an integral part of the active pharmacophore. nih.govnih.gov This highlights that the role of the N1 substituent is highly context-dependent, varying with the specific topology and amino acid residues of the target binding site.

Table 2: Effect of N1-Substitution on Meprin α and β Inhibition

| Compound ID | N1-Substituent | Meprin α Ki (nM) | Meprin β Ki (nM) |

|---|---|---|---|

| 7a | H | 5.8 | 39 |

| 21a | Methyl | 37 | 150 |

Data illustrating that substitution at the N1 position of the pyrazole ring decreases inhibitory potency against meprins. nih.gov

The carboxamide linker and the substituents attached to its nitrogen atom are pivotal for orienting the molecule and establishing key interactions with the target protein. SAR studies on pyrazole carboxamides have extensively explored modifications in this region. The length, rigidity, and chemical nature of the N-substituent can dramatically alter biological efficacy. For instance, in a series of pyrazolyl amides, the nature of the acyl group attached to the pyrazole amino group significantly influenced antiproliferative activity. nih.gov A derivative with a 3,4,5-trimethoxybenzoyl group was found to be more effective against several cancer cell lines than other analogues. nih.gov

In another example involving pyrazole-based succinate (B1194679) dehydrogenase inhibitors, modifying the N-substituent from a simple amide to an N-methoxy-(biphenyl-ethyl) group led to a significant enhancement in fungicidal activity. nih.gov This demonstrates that the N-substituent region can be optimized to exploit specific pockets within the target enzyme's active site, leading to improved potency. The flexibility and conformation of this linker are also critical, as shown in studies where the introduction of a tetrahydroindazole core, which constrains the linker's conformation, led to highly potent compounds. mdpi.com

Design Strategies Incorporating Active Fragments (e.g., Diarylamine Scaffolds, N-Phenyl Substituted Amides)

The molecular architecture of this compound derivatives is frequently enhanced by integrating specific active fragments known to confer potent biological activity. This strategy, often termed active fragments mosaic theory, has been pivotal in the development of highly effective compounds, particularly in the realm of fungicides targeting succinate dehydrogenase (SDH). mdpi.com

Diarylamine Scaffolds:

A prominent strategy in the design of novel pyrazole carboxamides is the incorporation of a diarylamine scaffold. nih.govnih.gov This structural motif is prevalent in many biologically active molecules and has been successfully utilized to create potent succinate dehydrogenase inhibitors (SDHIs). nih.govresearchgate.net Researchers have designed and synthesized series of pyrazole carboxamides containing a diarylamine moiety, leading to compounds with significant antifungal properties. nih.govresearchgate.net

In one study, a series of novel pyrazole carboxamides featuring a diarylamine scaffold was synthesized and evaluated for antifungal activity. nih.gov The results indicated that several of these compounds demonstrated good activity against various phytopathogenic fungi. nih.gov Notably, compound 1c (structure not provided in the source) exhibited exceptional in vitro activity against Rhizoctonia solani, with an EC50 value of 0.005 mg/L, which was superior to the commercial fungicide fluxapyroxad (EC50 = 0.033 mg/L). nih.govconsensus.app Furthermore, this compound also showed potent inhibition of the succinate dehydrogenase enzyme, with an IC50 value of 0.034 mg/L, slightly better than fluxapyroxad (IC50 = 0.037 mg/L). nih.gov This highlights the success of incorporating the diarylamine scaffold to discover potential new SDHI fungicides. nih.govresearchgate.net

N-Phenyl Substituted Amides:

The N-amide portion of the pyrazole carboxamide structure is a critical site for modification to explore and optimize biological activity. Introducing various substituted N-phenyl groups allows for a detailed investigation of the SAR. The electronic and steric properties of the substituents on the phenyl ring can significantly influence the compound's interaction with its biological target.

For instance, the synthesis of a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides with different N-phenyl substitutions revealed significant variations in antifungal activity. mdpi.com Molecular docking studies of these analogs against SDH have shown that the carbonyl oxygen of the carboxamide group can form crucial hydrogen bonds with amino acid residues like TYR58 and TRP173 in the enzyme's active site. mdpi.com The N-phenyl moiety itself engages in various interactions, including van der Waals and polar interactions, with other residues within the binding pocket. mdpi.com

Further SAR exploration on N-substituted pyrazoles has shown that modifications can modulate inhibitory activity against different enzymes. For example, in a study on meprin inhibitors, the introduction of methyl or phenyl groups at the nitrogen of a 3,5-diphenylpyrazole core resulted in a decrease in activity compared to the unsubstituted version. scispace.com However, introducing carboxyphenyl residues on an N-phenyl pyrazole led to an increased inhibition of meprin β, suggesting that acidic moieties are preferred at this position for targeting specific isoforms. scispace.com This demonstrates the nuanced effects that N-phenyl substitutions can have on potency and selectivity.

| Compound ID | Modification | Target/Organism | Activity (EC50/IC50) | Reference |

| 1c | Diarylamine Scaffold | Rhizoctonia solani | 0.005 mg/L (EC50) | nih.gov |

| 1c | Diarylamine Scaffold | Succinate Dehydrogenase | 0.034 mg/L (IC50) | nih.gov |

| Fluxapyroxad | Commercial Fungicide | Rhizoctonia solani | 0.033 mg/L (EC50) | nih.gov |

| Fluxapyroxad | Commercial Fungicide | Succinate Dehydrogenase | 0.037 mg/L (IC50) | nih.gov |

| 9m | N-(2-(5-bromo-1H-indazol-1-yl)phenyl) | Various Fungi | Higher activity than Boscalid | mdpi.com |

Bioisosteric Replacements in Lead Optimization and Analog Synthesis

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties. cambridgemedchemconsulting.com This strategy is employed to enhance potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. cambridgemedchemconsulting.comdrughunter.com In the context of this compound and its analogs, bioisosterism has been applied to various parts of the molecule, including the core pyrazole ring itself.

The concept of bioisosteres extends from classical replacements (e.g., F for H) to non-classical ones where functional groups with different electronic properties but similar spatial arrangements can elicit comparable biological responses. drughunter.comestranky.sk

In the development of cannabinoid receptor 1 (CB1) antagonists, for example, the 1,5-diarylpyrazole motif, a key feature of the drug rimonabant, was subjected to bioisosteric replacement. nih.gov Researchers designed and synthesized series of compounds where the pyrazole ring was replaced by other five-membered heterocycles such as thiazoles, triazoles, and imidazoles. nih.gov Many of these new analogs demonstrated potent CB1 antagonistic activity and high selectivity over the CB2 receptor, confirming that these heterocycles can serve as effective bioisosteres for the diarylpyrazole core. nih.gov Molecular modeling studies revealed a close three-dimensional structural overlap between the original pyrazole compound and the newly designed imidazole analogs, providing a rationale for the conserved biological activity. nih.gov

Another example involves the replacement of the pyrazole C3-carboxamide moiety of rimonabant with a 5-alkyl oxadiazole ring. rsc.org This bioisosteric switch led to a novel class of derivatives with significant activity at CB1 receptors. rsc.org This demonstrates that the amide functional group can be effectively replaced by other moieties that mimic its hydrogen bonding and spatial characteristics.

The application of bioisosteric replacement is highly context-dependent, and not all substitutions will yield favorable results. drughunter.com However, as a strategy, it provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds like this compound, leading to the discovery of analogs with improved therapeutic potential.

| Original Moiety | Bioisosteric Replacement | Compound Class | Biological Target | Outcome | Reference |

| 1,5-Diarylpyrazole | Thiazole, Triazole, Imidazole | Heterocyclic Analogs | CB1 Cannabinoid Receptor | Potent and selective antagonists | nih.gov |

| Pyrazole-3-carboxamide | 5-Alkyl Oxadiazole | Oxadiazole Derivatives | CB1 Cannabinoid Receptor | Potent antagonists | rsc.org |

Future Directions and Therapeutic Potential of N Methyl 1h Pyrazole 4 Carboxamide Compounds

Development of Next-Generation Pyrazole (B372694) Carboxamide Agents

The development of new therapeutic agents is a cornerstone of medicinal chemistry, and the N-Methyl-1H-pyrazole-4-carboxamide scaffold provides a fertile ground for innovation. Researchers are actively exploring advanced synthetic methodologies and structure-activity relationships (SAR) to generate next-generation compounds with enhanced efficacy and specificity.

Recent advancements in synthetic organic chemistry have enabled more efficient and sustainable production of pyrazole derivatives. Techniques such as microwave-assisted organic synthesis (MAOS) have significantly reduced reaction times and improved yields compared to traditional heating methods. nih.gov These modern approaches facilitate the rapid generation of diverse libraries of this compound analogs, which are crucial for comprehensive SAR studies.

Structure-activity relationship studies are pivotal in optimizing the therapeutic properties of lead compounds. For instance, research on various pyrazole carboxamide derivatives has revealed that specific substitutions on the pyrazole ring and the carboxamide nitrogen can dramatically influence their biological activity. Studies have shown that the introduction of different functional groups can modulate properties like potency, selectivity, and pharmacokinetic profiles. nih.gov For example, the incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole has been shown to be critical for the inhibition of certain kinases. eurasianjournals.com

The synthesis of novel analogs often involves multi-step reaction sequences. A common approach begins with the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound to form the pyrazole ring. nih.gov This core can then be further functionalized. For example, novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized as building blocks for more complex molecules. pesticidestewardship.org These synthetic strategies allow for the systematic modification of the lead structure to explore chemical space and identify compounds with superior therapeutic attributes.

The following table provides an overview of some next-generation pyrazole carboxamide agents and their key research findings:

| Compound Class | Key Research Findings |

| Pyrazole Hydrazones and Amides | Showed promising antiproliferative and antioxidant activities. Unsubstituted and N-methyl pyrazoles were found to be more active. nih.gov |

| 1-H-pyrazole-3-carboxamide derivatives | Designed as FLT3 and CDK inhibitors, showing potential in acute myeloid leukemia (AML) treatment. eurasianjournals.com |

| Pyrazole-based hybrid heteroaromatics | Exhibited potent antiproliferative activity against lung cancer cells with no toxicity to normal cell lines. usda.gov |

| Pyrazole Carbaldehyde Derivatives | Identified as potent PI3 kinase inhibitors with excellent cytotoxicity against breast cancer cells. usda.gov |

Exploration of Novel Therapeutic Applications Beyond Current Scope

While pyrazole carboxamides have established roles, particularly as fungicides in agriculture, their therapeutic potential in human medicine is a burgeoning field of research. Scientists are exploring their application in a variety of diseases, moving beyond their initial scope.

The anticancer properties of pyrazole derivatives are a major area of investigation. These compounds have been shown to target various cancer cell lines, including those of the breast, lung, and liver. nih.govusda.gov The mechanisms of action are diverse, with some compounds acting as kinase inhibitors, which are crucial regulators of cell growth and proliferation. eurasianjournals.comusda.gov For example, certain pyrazole-4-carboxamide derivatives have been designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), an enzyme involved in cellular metabolism that is also a target for some antifungal agents. nih.gov

Inflammatory diseases represent another promising therapeutic avenue. Pyrazole-containing compounds have demonstrated anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators. nih.gov For instance, N-(1H-pyrazol-4-yl)carboxamides have been developed as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a critical protein in inflammatory signaling pathways. nih.gov

The potential of pyrazole carboxamides extends to neurodegenerative disorders. Research has indicated that pyrazoline derivatives, which share a structural relationship with pyrazoles, can act as inhibitors of enzymes like acetylcholine (B1216132) esterase, which is implicated in Alzheimer's disease. usda.gov This suggests that this compound and its analogs could be explored for their neuroprotective effects.

Furthermore, these compounds have shown promise as anthelmintic agents. A phenotypic screen identified 1-methyl-1H-pyrazole-5-carboxamide derivatives as potent inhibitors of the parasitic nematode Haemonchus contortus. pesticidestewardship.org This highlights the potential for developing new treatments for parasitic infections in both humans and animals.

The table below summarizes some of the novel therapeutic applications being explored for pyrazole carboxamides:

| Therapeutic Area | Target/Mechanism | Research Finding |

| Cancer | Kinase Inhibition (e.g., FLT3, CDK, PI3K) | Potent activity against various cancer cell lines, including breast and lung cancer. eurasianjournals.comusda.gov |

| Inflammatory Diseases | IRAK4 Inhibition | Identification of highly permeable IRAK4 inhibitors with excellent potency. nih.gov |

| Neurodegenerative Diseases | Acetylcholine Esterase Inhibition | Pyrazoline derivatives show potential in managing Alzheimer's disease. usda.gov |

| Parasitic Infections | Inhibition of nematode development | Sub-nanomolar potency against Haemonchus contortus. pesticidestewardship.org |

| Fungal Infections | Succinate Dehydrogenase (SDH) Inhibition | Good in vivo antifungal activity against Rhizoctonia solani. nih.gov |

Strategies for Overcoming Biological Resistance Mechanisms

A significant challenge in the long-term efficacy of any therapeutic or agricultural agent is the development of biological resistance. For pyrazole carboxamide compounds, particularly in their role as fungicides, understanding and overcoming resistance is crucial for their sustained utility.

The primary mechanism of action for many pyrazole carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi. nih.gov Resistance often arises from point mutations in the genes encoding the subunits of the SDH enzyme, which reduce the binding affinity of the fungicide. nih.gov

Several strategies are being employed to combat this resistance:

Development of Novel Analogs: One approach is to design new pyrazole carboxamide derivatives that can effectively inhibit the mutated forms of the SDH enzyme. By altering the chemical structure of the inhibitor, it may be possible to overcome the resistance conferred by specific mutations. nih.gov

Combination Therapy: In agriculture, a common strategy is to use fungicides with different modes of action in rotation or as mixtures. pesticidestewardship.org This reduces the selection pressure for resistance to any single agent. Similarly, in a therapeutic context, combining a pyrazole carboxamide with other drugs that have different targets can be a powerful strategy to prevent the emergence of resistant cancer cells or pathogens. nih.gov

Targeting Different Pathways: Research is also focused on identifying pyrazole carboxamides that act on different cellular targets, thus bypassing the established resistance mechanisms. For example, some pyrazole derivatives have been shown to bind to DNA, suggesting a completely different mode of action from SDH inhibition. nih.govjst.go.jp

Inhibition of Efflux Pumps: In some cases, resistance can be mediated by the overexpression of efflux pumps that actively transport the drug out of the cell. nih.gov Developing compounds that can inhibit these pumps or designing pyrazole carboxamides that are not substrates for them could be an effective strategy.

The following table outlines some of the mechanisms of resistance and the strategies to overcome them:

| Resistance Mechanism | Strategy to Overcome |

| Target site mutation (e.g., in SDH) | Design of novel analogs that bind to the mutated target. nih.gov |

| Increased selection pressure | Use of combination therapies or rotation with agents having different modes of action. pesticidestewardship.org |

| Target-based resistance | Exploration of compounds with alternative cellular targets (e.g., DNA binding). nih.govjst.go.jp |

| Overexpression of efflux pumps | Development of efflux pump inhibitors or non-substrate analogs. nih.gov |

Integration of Multidisciplinary Approaches in Drug Discovery and Development

The journey of a drug from a concept to a clinical candidate is a complex, expensive, and time-consuming process. The integration of multidisciplinary approaches is essential to streamline this pipeline and increase the probability of success for compounds like this compound.

Computational chemistry plays a pivotal role in modern drug discovery. eurasianjournals.comresearchgate.net Techniques such as molecular docking and molecular dynamics simulations allow researchers to predict how a molecule will interact with its biological target. nih.govresearchgate.net This in silico approach helps in prioritizing which compounds to synthesize and test, thereby saving significant time and resources. For instance, molecular docking has been used to predict the binding orientation of pyrazole-4-carboxamide derivatives to the SDH protein, providing insights into their mechanism of action. nih.gov

Systems biology offers a holistic view of the biological system in which a drug will function. By analyzing the complex network of interactions within a cell or organism, researchers can better understand the potential effects of a drug, including off-target effects and mechanisms of resistance. Label-free quantitative proteomic analysis, for example, has been used to identify the broader cellular changes that occur in a fungus when treated with a pyrazole carboxamide fungicide. nih.gov

The collaboration between chemists, biologists, pharmacologists, and clinicians is fundamental. chemscene.com This interdisciplinary collaboration ensures that the design of new molecules is informed by a deep understanding of the biological problem and the clinical need. For example, the development of pyrazole-based anticancer agents often involves a team of scientists who can perform synthesis, in vitro and in vivo testing, and ultimately, clinical trials. nih.gov

This integrated approach, combining computational and experimental methods with cross-functional expertise, is crucial for accelerating the development of the next generation of this compound-based therapeutics.

The table below highlights the key multidisciplinary approaches and their contributions to drug discovery:

| Approach | Contribution |

| Computational Chemistry (Molecular Docking, MD Simulations) | Predicts binding modes, prioritizes synthetic targets, and elucidates mechanisms of action. eurasianjournals.comnih.govnih.govresearchgate.net |

| Systems Biology (Proteomics, Genomics) | Provides a holistic understanding of drug effects, identifies off-target effects, and uncovers resistance mechanisms. nih.gov |

| Interdisciplinary Collaboration (Chemistry, Biology, Pharmacology) | Ensures a comprehensive and clinically relevant approach to drug design and development. nih.govchemscene.com |

Q & A

What synthetic strategies are optimal for preparing N-Methyl-1H-pyrazole-4-carboxamide derivatives, and how do reaction conditions influence yields?

Advanced Research Focus:

The synthesis of pyrazole-4-carboxamide derivatives often involves cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by hydrolysis or alkylation. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation and basic hydrolysis, achieving structural confirmation through NMR and mass spectrometry . Key factors include:

- Catalyst selection : Use of NaH and methyl iodide for N-methylation in DMF improves regioselectivity .

- Temperature control : Higher yields (>95%) are observed at controlled temperatures (e.g., 60–80°C) during cyclization .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) enhances purity (>98% by HPLC) .

| Method | Yield | Purity | Key Conditions |

|---|---|---|---|

| Cyclocondensation | 70–85% | >95% | DMF-DMA, 80°C, 12h |

| N-Methylation | 60–75% | >90% | NaH, MeI, DMF, RT |

| Hydrolysis (basic) | 85–90% | >98% | NaOH, reflux, 6h |

How can spectral and crystallographic data resolve structural ambiguities in pyrazole-4-carboxamide derivatives?

Advanced Research Focus:

Combined spectroscopic (¹H/¹³C NMR, IR) and X-ray crystallography analyses are critical for confirming regiochemistry and tautomeric forms. For instance:

- X-ray diffraction : Revealed planar geometry and hydrogen-bonding networks in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, confirming the carboxyl group’s position .

- NMR spectroscopy : Distinct chemical shifts for pyrazole ring protons (δ 6.3–7.8 ppm) and carboxamide NH (δ 10.2–10.5 ppm) help differentiate isomers .

- DFT calculations : Validate experimental data by correlating theoretical and observed bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å experimentally) .

What biological activities are associated with this compound derivatives, and how are they evaluated?

Advanced Research Focus:

These derivatives exhibit fungicidal, anti-inflammatory, and enzyme inhibitory properties. For example:

- Fungicidal activity : 3-(Difluoromethyl)-N-mesitylcarbamoyl-1-methyl-1H-pyrazole-4-carboxamide showed EC₅₀ values of 0.8–2.5 µg/mL against Botrytis cinerea via mycelial growth inhibition assays .

- Cannabinoid receptor binding : Structural analogs (e.g., 1-(2,4-dichlorophenyl)-4-methylpyrazole carboxamides) were evaluated using competitive radioligand binding assays (IC₅₀ = 12 nM) .

- SAR studies : Substitution at the pyrazole 3-position with electron-withdrawing groups (e.g., CF₃) enhances potency .

How do computational methods like molecular docking aid in designing pyrazole-4-carboxamide analogs?

Advanced Research Focus:

Docking studies (e.g., AutoDock Vina) predict binding modes to targets like fungal CYP51 or cannabinoid receptors. For 3-(difluoromethyl) derivatives, docking scores (−9.2 kcal/mol) correlate with fungicidal activity, highlighting hydrogen bonds with heme cofactors . Key steps:

Ligand preparation : Optimize 3D structures using Gaussian09 (B3LYP/6-31G* basis set).

Protein-ligand interactions : Identify key residues (e.g., Thr318 in CYP51) for binding affinity.

Free energy calculations : MM-GBSA estimates ΔG values to prioritize analogs .

How should researchers address contradictions in reported biological data for pyrazole-4-carboxamides?

Advanced Research Focus:

Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions or impurity levels. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1%).

- Purity verification : HPLC-MS (>98% purity) ensures reproducibility .